Product packaging for benzyl N-(2-oxooxolan-3-yl)carbamate(Cat. No.:CAS No. 31332-88-4)

benzyl N-(2-oxooxolan-3-yl)carbamate

Cat. No.: B1347129
CAS No.: 31332-88-4
M. Wt: 235.24 g/mol
InChI Key: FKWDZIFOVOUDAG-UHFFFAOYSA-N
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Description

Benzyl N-(2-oxooxolan-3-yl)carbamate is an organic compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . Its structure features a carbamate group (-OCONH-) linked to a 2-oxotetrahydrofuran (2-oxooxolane) ring and a benzyloxy group, making it a valuable synthetic intermediate and building block in medicinal chemistry research . The carbamate functional group is a privileged motif in drug design, known for its ability to interact with a wide range of enzymes and receptors . Specifically, carbamate derivatives are of significant interest in neuroscience research, particularly as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Inhibiting these enzymes is a key therapeutic strategy for alleviating the symptoms of neurodegenerative disorders like Alzheimer's disease, as it increases acetylcholine levels in the brain . Researchers can utilize this compound as a key precursor for the synthesis of more complex molecules or to study structure-activity relationships (SAR) in the development of new cholinesterase inhibitors . The compound should be handled by experienced personnel only in a controlled laboratory setting. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO4 B1347129 benzyl N-(2-oxooxolan-3-yl)carbamate CAS No. 31332-88-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(2-oxooxolan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11-10(6-7-16-11)13-12(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWDZIFOVOUDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31332-88-4
Record name MLS003106886
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Advanced Synthetic Methodologies and Chemical Transformations of Benzyl N 2 Oxooxolan 3 Yl Carbamate

Strategic Approaches for the Construction of the 2-Oxooxolan-3-yl Moiety

The synthesis of the 2-oxooxolan-3-yl core of benzyl (B1604629) N-(2-oxooxolan-3-yl)carbamate can be achieved through various strategic approaches that allow for precise control over its stereochemistry. These methods are broadly categorized into enantioselective and diastereoselective syntheses, and the application of the resulting chiral lactone as a key intermediate in the total synthesis of complex molecules.

Enantioselective Synthesis for Chiral Induction at C3 of the Lactone Ring

A primary strategy for the enantioselective synthesis of benzyl N-(2-oxooxolan-3-yl)carbamate relies on the use of the chiral pool, with L-aspartic acid being a common and cost-effective starting material. This approach inherently sets the desired (S)-stereochemistry at the C3 position of the lactone ring.

The synthesis commences with the protection of the amino group of L-aspartic acid with a benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting L-aspartic acid with benzyl chloroformate under basic conditions. The subsequent key step is the selective reduction of the α-carboxylic acid group of the N-Cbz-L-aspartic acid. This reduction is often accomplished via a mixed anhydride (B1165640) intermediate, which is then treated with a mild reducing agent such as sodium borohydride. This chemoselective reduction yields the corresponding alcohol without affecting the β-carboxylic acid. Finally, acidic workup facilitates the cyclization of the resulting γ-hydroxy-α-amino acid derivative to furnish the desired (S)-benzyl N-(2-oxooxolan-3-yl)carbamate with retention of stereochemistry. rsc.org

An alternative enzymatic approach involves the tandem aldol (B89426) addition-transamination reaction. This method can produce chiral γ-hydroxy-α-amino acids, which are then converted into the corresponding Cbz-protected γ-butyrolactones. csic.es

Diastereoselective Pathways in Lactone Formation

Diastereoselective approaches to substituted γ-butyrolactones often involve the stereocontrolled addition to a chiral precursor or the use of a chiral auxiliary. For the synthesis of 3-amino-γ-butyrolactone derivatives, a samarium(II) iodide-mediated reaction between N,N-dibenzyl-protected (S)-α-amino aldehydes and (1S,2R)-N-methylephedrinyl acrylate (B77674) has been shown to produce γ-(aminoalkyl)-γ-butyrolactones with high diastereoselectivity. nih.gov While this example illustrates the formation of a substituted lactone, the principles of stereocontrol can be adapted for the synthesis of the 3-amino-2-oxooxolan moiety.

Another strategy involves an auto-catalytic domino reaction that proceeds through an aza-Michael reaction, proton transfer, and lactonization to furnish α-(aminomethyl)-γ-butyrolactones with excellent diastereoselectivity. rsc.org These methods highlight the potential for creating specific diastereomers of the lactone ring system.

Integration into Total Synthesis Efforts as a Key Intermediate

The chiral α-amino-γ-butyrolactone scaffold is a key structural motif in a number of biologically active natural products. While a direct total synthesis employing this compound was not found in the reviewed literature, the use of closely related Cbz-protected α-amino-γ-butyrolactone intermediates is a well-established strategy in the synthesis of complex natural products.

For instance, the total synthesis of lignans (B1203133) such as (-)-hinokinin and (-)-isodeoxypodophyllotoxin often involves the construction of a polysubstituted γ-butyrolactone core. nih.gov Methodologies for the stereoselective synthesis of these lactones are critical, and intermediates bearing a protected amino group at the α-position are valuable precursors.

The synthesis of the alkaloid (+)-pilocarpine, which contains a γ-butyrolactone ring, also relies on the stereocontrolled formation of this core structure. nih.gov Synthetic strategies towards pilocarpine (B147212) and its enantiomer often involve the elaboration of a chiral γ-butyrolactone intermediate. Although not explicitly using the title compound, these syntheses underscore the importance of chiral amino-lactone building blocks in natural product synthesis.

Protocols for the Installation and Selective Deprotection of the Benzyloxycarbonyl Group

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its susceptibility to selective removal.

Optimized Conditions for Cbz-Protection of Amine Precursors

The introduction of the Cbz group onto the amine precursor of this compound, typically 3-aminooxolan-2-one or its precursor L-aspartic acid, is a critical step. The reaction is generally carried out using benzyl chloroformate (Cbz-Cl) in the presence of a base.

For the Cbz protection of L-aspartic acid, the reaction conditions can be optimized for high yield and purity. The reaction is often performed in an aqueous solution with sodium hydroxide (B78521) to maintain a pH between 9.2 and 12.0, and at temperatures ranging from 35°C to 55°C. These conditions have been shown to produce N-benzyloxycarbonyl-L-aspartic acid in high yields with minimal side products.

ReagentBaseSolventTemperature (°C)pHYield (%)
Benzyl ChloroformateSodium HydroxideWater35-559.2-12.0>90

Alternatively, Schotten-Baumann conditions, which involve an aqueous base and an organic solvent, can be employed for the Cbz protection of amino alcohols, the precursors to the lactone. The use of a mild base is crucial to prevent side reactions.

Orthogonal Deprotection Strategies for the Cbz Group

The Cbz group is valued for its orthogonality to many other common protecting groups, allowing for its selective removal without affecting other sensitive functionalities within a molecule. The most common method for the deprotection of the Cbz group is catalytic hydrogenolysis.

This is typically achieved using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. This method is highly efficient and proceeds under mild conditions, leaving most other functional groups, including the γ-butyrolactone ring, intact. The products of this reaction are the free amine, toluene (B28343), and carbon dioxide.

The Cbz group is stable to acidic and basic conditions that are often used to remove other protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), respectively. This orthogonality is a cornerstone of modern protecting group strategy in multi-step synthesis. For instance, a molecule containing both a Cbz-protected amine and a Boc-protected amine can be selectively deprotected at either position by choosing the appropriate reagent.

Protecting GroupDeprotection ReagentCbz Group Stability
BocTrifluoroacetic Acid (TFA)Stable
FmocPiperidineStable
CbzH₂, Pd/CCleaved

This selective deprotection allows for the sequential elaboration of different parts of a molecule, which is a fundamental concept in the total synthesis of complex natural products.

Diversification and Functional Group Interconversions of the Compound

The chemical architecture of this compound, featuring a reactive γ-butyrolactone ring and a versatile carbamate (B1207046) protecting group, offers multiple avenues for structural modification and the synthesis of diverse derivatives. Functional group interconversions can be strategically applied to either the lactone moiety or the carbamate nitrogen, enabling the creation of a library of compounds with varied properties and potential applications. These transformations are fundamental in leveraging the core scaffold for more complex molecular constructions.

Reactions Involving the Lactone Carbonyl Group

The γ-lactone ring is a cyclic ester and, as such, is susceptible to nucleophilic acyl substitution reactions, which typically proceed via ring-opening. These transformations convert the cyclic structure into linear, bifunctional molecules, providing access to γ-hydroxy-α-amino acid derivatives.

Key reactions targeting the lactone carbonyl include:

Hydrolysis: Treatment of the lactone with an aqueous base, such as sodium hydroxide, followed by acidification, results in the cleavage of the ester bond. tistory.comwikipedia.org This hydrolysis reaction opens the ring to yield the corresponding γ-hydroxy-α-amino carboxylic acid, with the carbamate group remaining intact under these conditions. The reaction is reversible, and in the presence of acid, 4-hydroxy acids can spontaneously cyclize to form the stable 5-membered γ-lactone. wikipedia.org

Aminolysis: The lactone ring can be opened by reaction with ammonia (B1221849) or primary and secondary amines. tistory.comnih.gov This aminolysis process breaks the ester linkage to form a stable amide bond, resulting in the formation of a γ-hydroxy-α-(N-Cbz-amino) amide. vedantu.com This reaction is a direct method for converting lactones into their corresponding hydroxy amides, which are valuable synthetic intermediates. nih.gov

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester functional group of the lactone. tistory.com This reaction opens the ring and reduces the carbonyl group to a primary alcohol, yielding a protected 2-amino-1,4-butanediol derivative.

The table below summarizes these principal transformations of the lactone carbonyl group.

Reaction TypeReagent(s)Product ClassNotes
Hydrolysis1. NaOH (aq) 2. H₃O⁺γ-Hydroxy-α-amino carboxylic acid derivativeRing-opening to form the parent hydroxy acid. wikipedia.org
AminolysisR'R''NH (e.g., NH₃, R'NH₂, R'R''NH)γ-Hydroxy-α-amino amide derivativeForms a stable amide and a primary alcohol. tistory.comvedantu.com
ReductionLiAlH₄ in dry ether2-(N-Cbz-amino)-1,4-butanediolReduces the ester to a diol. tistory.com

Transformations at the Carbamate Nitrogen

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to specific cleavage methods. total-synthesis.com Transformations at this site primarily involve deprotection to liberate the free amine, which can then undergo further functionalization.

Deprotection via Catalytic Hydrogenolysis: The most common and efficient method for cleaving the Cbz group is catalytic hydrogenolysis. csic.es This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). total-synthesis.com The process is clean, yielding the deprotected α-amino-γ-butyrolactone, with toluene and carbon dioxide as the only byproducts. This method is highly valued for its mild conditions, which preserve the integrity of other functional groups like the lactone ring. total-synthesis.com

Alternative Deprotection Methods: While hydrogenolysis is prevalent, other conditions can be employed for Cbz removal. Strong acids, such as HBr in acetic acid, can cleave the group, although these harsh conditions may not be compatible with the lactone functionality. total-synthesis.com Other nucleophilic deprotection protocols, for instance using 2-mercaptoethanol, have also been developed for substrates bearing sensitive functionalities. organic-chemistry.orgorganic-chemistry.org

Conversion to Other Functional Groups: The Cbz-protected amine can be converted into other nitrogen-containing functionalities. For instance, N-Cbz protected amino acids can react with various amines in the presence of coupling agents to form amides without significant racemization. missouri.edu It is also possible to convert carbamates into nonsymmetric ureas using specific catalysts. organic-chemistry.org

The following table outlines key transformations involving the carbamate nitrogen.

Reaction TypeReagent(s) / Condition(s)Product ClassNotes
Deprotection (Hydrogenolysis)H₂, Pd/Cα-Amino-γ-butyrolactoneMild, clean, and highly efficient method. total-synthesis.comcsic.es
Deprotection (Acidolysis)HBr in Acetic Acidα-Amino-γ-butyrolactoneHarsh conditions may affect other functional groups. total-synthesis.com
Amide FormationAryl amines, MsCl, N-methylimidazoleN-Cbz-α-(Amido)-γ-butyrolactoneForms an amide bond at the C-terminus of the amino acid precursor. missouri.edu
Urea (B33335) FormationAmines, Lanthanum triflateN-Urea-α-amino-γ-butyrolactoneCatalytic conversion of the carbamate to a urea derivative. organic-chemistry.org

Stereospecific Derivatizations and Stereoselective Functionalizations

This compound possesses a stereocenter at the C3 position of the lactone ring. This inherent chirality is a crucial feature that can be exploited to control the stereochemical outcome of subsequent reactions, leading to the synthesis of complex, stereochemically defined molecules.

Stereospecific synthesis of chiral α-amino-γ-butyrolactones often begins with enantiomerically pure precursors, such as amino acids like (R)- or (S)-glutamic acid. nih.gov The stereochemistry of the starting material directly dictates the absolute configuration of the product lactone.

Once the chiral α-amino-γ-butyrolactone scaffold is established, its existing stereocenter can serve as a powerful control element in stereoselective functionalizations. For example, the generation of an enolate from the lactone followed by alkylation can proceed with high diastereoselectivity. The bulky N-Cbz group at the C3 position can effectively shield one face of the molecule, directing the incoming electrophile to the opposite face and thereby controlling the formation of a new stereocenter at the C4 position. The development of stereoselective methods to create polysubstituted γ-butyrolactones is an active area of research, utilizing organocatalyzed Michael additions and other asymmetric techniques to achieve high enantioselectivity and diastereoselectivity. nih.gov

Development of Catalytic Systems for Synthesis and Transformations

Catalysis is central to both the efficient, stereocontrolled synthesis of the this compound core structure and its subsequent chemical transformations. Modern catalytic methods, including transition-metal catalysis, organocatalysis, and biocatalysis, offer powerful tools for these purposes. numberanalytics.comnih.gov

For the synthesis of the chiral lactone itself, several catalytic asymmetric strategies have been developed:

Asymmetric Hydrogenation: Chiral iridium or ruthenium complexes bearing chiral ligands can catalyze the asymmetric hydrogenation of ketoester precursors to furnish chiral lactones with excellent enantioselectivities (up to 99% ee). researchgate.netrsc.org

Biocatalysis: Enzymes provide a green and highly selective alternative for producing chiral lactones. nih.gov Engineered carbonyl reductases, for example, can mediate the asymmetric synthesis of γ- and δ-lactones with high yields and enantiopurities. rsc.org Similarly, biocatalytic cascades involving aldolases and transaminases have been employed to construct chiral γ-hydroxy-α-amino acids, which are direct precursors to α-amino-γ-butyrolactones. csic.es

Organocatalysis: Small organic molecules, such as proline or cinchona alkaloids, can act as chiral catalysts to induce stereoselectivity in lactone synthesis. numberanalytics.com For instance, quinine-based amine organocatalysts have been used in multi-stage reactions to produce γ-butyrolactones with high enantioselectivity. nih.gov

In the context of transforming this compound, catalysis is equally vital. As previously mentioned, the premier example is the palladium-catalyzed hydrogenolysis for the removal of the Cbz protecting group. total-synthesis.comcsic.es Furthermore, the development of catalytic systems for selective C-H functionalization represents a frontier in the diversification of such scaffolds. While challenging, enzymatic systems for intramolecular C-H amidation have been developed for the synthesis of lactams, showcasing the potential for similar catalytic strategies to be applied to lactone derivatization. nih.gov The ongoing evolution of new chiral catalysts and catalytic systems continues to expand the synthetic chemist's toolbox for accessing and modifying complex chiral molecules like this compound. numberanalytics.comnih.gov

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Reaction Mechanisms for Lactone Ring Modifications

The γ-butyrolactone moiety is a five-membered cyclic ester that is susceptible to various modifications, most notably nucleophilic attack at the carbonyl carbon, which can lead to ring-opening. The presence of the N-Cbz group at the C3 position significantly influences the electronic properties and steric environment of the lactone ring, thereby affecting its reactivity.

The stability of the lactone ring in benzyl (B1604629) N-(2-oxooxolan-3-yl)carbamate is highly dependent on the reaction conditions, particularly pH. Like other N-acyl homoserine lactones (AHLs), which are structurally analogous, the γ-butyrolactone ring is prone to hydrolytic cleavage. nih.gov This process is typically reversible, with an equilibrium existing between the closed-ring lactone and the open-chain hydroxy acid.

Kinetic studies on analogous AHLs have demonstrated that the rate of ring-opening is significantly accelerated under alkaline conditions due to the nucleophilic attack of hydroxide (B78521) ions on the ester carbonyl. researchgate.net Conversely, acidic conditions favor the ring-closed form. The reaction is generally found to follow pseudo-first-order kinetics with respect to the lactone concentration. researchgate.net It is anticipated that benzyl N-(2-oxooxolan-3-yl)carbamate would exhibit similar kinetic behavior.

Table 1: Representative pH-Dependent Hydrolysis Rates for a Structurally Similar N-Acyl Homoserine Lactone

pH Pseudo-first-order rate constant (k_obs) (s⁻¹) Half-life (t₁/₂) (s)
7.0 1.0 x 10⁻⁶ 6.93 x 10⁵
8.0 1.0 x 10⁻⁵ 6.93 x 10⁴
9.0 1.0 x 10⁻⁴ 6.93 x 10³
10.0 1.0 x 10⁻³ 6.93 x 10²

Note: Data are illustrative, based on typical values for N-acyl homoserine lactones, to demonstrate the expected trend for this compound.

The mechanism involves the formation of a tetrahedral intermediate, followed by cleavage of the endocyclic C-O bond to yield the corresponding γ-hydroxy carboxylate. The reverse reaction, ring-closing (lactonization), is typically promoted by acidic conditions, which protonate the carboxylic acid, making it more susceptible to intramolecular nucleophilic attack by the hydroxyl group.

The C3 carbon of the oxolan-2-one ring is a stereocenter. Any reaction that involves breaking and forming bonds at this center or at the adjacent C2 carbon can be influenced by the existing stereochemistry. The thermodynamic stability of diastereomers of substituted γ-butyrolactones is often finely balanced, with small free energy differences between cis- and trans-isomers. rsc.org

For reactions involving the C3 position, such as enolate formation followed by alkylation, the stereochemical outcome is governed by kinetic versus thermodynamic control.

Kinetic Control: At low temperatures with sterically hindered, non-equilibrating bases (e.g., lithium diisopropylamide), the kinetically favored diastereomer is typically formed. The approach of the electrophile is directed by the least hindered face, which is influenced by the conformation of the lactone ring and the bulky Cbz group.

Thermodynamic Control: Under conditions that allow for equilibration (e.g., higher temperatures, use of a protic solvent or a less hindered base), the reaction will favor the formation of the most thermodynamically stable diastereomer. rsc.org

The nature of the solvent, temperature, and the specific reagents used are critical in dictating the stereochemical pathway of any modification to the lactone ring.

Understanding the Reactivity Profile of the Carbamate (B1207046) Functionality

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines. Its reactivity is centered around the carbamate linkage, which can be cleaved under specific conditions, and the N-H proton, which can be abstracted to allow for further functionalization.

N-alkylation of the carbamate nitrogen in this compound would transform the secondary carbamate into a tertiary one. The mechanism for this reaction typically involves the deprotonation of the N-H bond by a strong base (e.g., sodium hydride) to generate a carbamate anion. This anion then acts as a nucleophile, attacking an alkylating agent (e.g., an alkyl halide) in an S_N2 reaction.

The direct N-alkylation of primary and secondary amines is often problematic due to over-alkylation. masterorganicchemistry.com However, the reduced nucleophilicity of the carbamate nitrogen compared to a free amine mitigates this issue, although forcing conditions are often required. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions, such as elimination of the alkyl halide or attack at the lactone carbonyl.

The removal of the Cbz group is a key transformation, liberating the free amine at the C3 position of the lactone. Two primary mechanistic pathways are employed for this deprotection: hydrogenolysis and Lewis acid-mediated cleavage. total-synthesis.comchemistryviews.org

Hydrogenolysis: This is the most common method for Cbz removal. total-synthesis.com The mechanism proceeds in two main steps on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). taylorfrancis.com

Hydrogenolysis of the Benzyl-Oxygen Bond: The Cbz group is adsorbed onto the catalyst surface, where hydrogen cleaves the benzylic C-O bond. This step produces toluene (B28343) and an unstable carbamic acid intermediate.

Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide and the desired free amine. taylorfrancis.com

Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or cyclohexene, can also be employed as an alternative to gaseous H₂. total-synthesis.com

Table 2: Common Conditions for Cbz Deprotection by Hydrogenolysis

Catalyst Hydrogen Source Solvent Temperature (°C)
10% Pd/C H₂ (1 atm) Methanol, Ethanol, Ethyl Acetate 25
5% Pd/C H₂ (50 psi) Tetrahydrofuran 25
Pd(OH)₂/C Cyclohexene Ethanol 80

Lewis Acid Mediated Deprotection: Strong Lewis acids can also effect the cleavage of the Cbz group. acsgcipr.org The mechanism involves the coordination of the Lewis acid (e.g., trimethylsilyl (B98337) iodide (TMSI), aluminum chloride) to the carbonyl oxygen of the carbamate. This coordination polarizes the C=O bond and weakens the adjacent benzyl-oxygen bond, making it susceptible to nucleophilic attack or fragmentation. This generates a stabilized carbocation (e.g., benzyl cation) and the carbamic acid, which then decarboxylates. This method is particularly useful for substrates containing functional groups that are sensitive to catalytic hydrogenation (e.g., alkynes or other reducible groups). chemistryviews.orgnih.gov

Table 3: Common Lewis Acids for Cbz Deprotection

Lewis Acid Solvent Temperature (°C)
Trimethylsilyl iodide (TMSI) Dichloromethane, Acetonitrile 0 - 25
Boron tribromide (BBr₃) Dichloromethane -78 to 0
Aluminum chloride (AlCl₃) Anisole, Dichloromethane 0 - 25

Application of In-Situ Spectroscopic Techniques for Mechanistic Analysis

To obtain a deep understanding of the reaction mechanisms, kinetics, and pathways involving this compound, in-situ spectroscopic techniques are indispensable. mt.com These methods allow for the real-time monitoring of reacting species directly in the reaction vessel without the need for sampling, thus preserving the integrity of the system.

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy: Techniques like ReactIR™ can track the concentration profiles of reactants, intermediates, and products throughout a reaction. mt.com By monitoring the characteristic vibrational frequencies of key functional groups, one can elucidate reaction kinetics and identify transient species. For instance, during the hydrolysis of the lactone ring, the disappearance of the lactone C=O stretch (~1770 cm⁻¹) and the appearance of carboxylate (~1550-1610 cm⁻¹) and hydroxyl (~3300 cm⁻¹) stretches can be monitored. Similarly, during Cbz deprotection, the disappearance of the carbamate C=O stretch (~1700 cm⁻¹) provides a direct measure of the reaction's progress. osti.gov

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR monitoring provides detailed structural information and quantitative data on the species present in a reaction mixture. epa.gov For example, in studying the stereochemical outcome of a reaction at the C3 position, the appearance and integration of new signals in the ¹H or ¹³C NMR spectrum can provide a direct measure of the diastereomeric ratio as a function of time. It is also a powerful tool for studying the stability of carbamates and identifying intermediates in complex reaction pathways. doi.orgresearchgate.netnih.gov

Table 4: Key Spectroscopic Handles for In-Situ Monitoring of this compound Reactions

Functional Group Technique Characteristic Signal (Approximate) Reaction Monitored
Lactone Carbonyl FTIR 1770 cm⁻¹ (C=O stretch) Ring-Opening/Closing
Carbamate Carbonyl FTIR 1700 cm⁻¹ (C=O stretch) Deprotection, N-Alkylation
Carbamate N-H FTIR 3300 cm⁻¹ (N-H stretch), 1530 cm⁻¹ (N-H bend) Deprotection, N-Alkylation
C3-H Proton NMR δ 4.0-4.5 ppm (¹H NMR) Stereochemical Changes

By combining these in-situ analytical methods with theoretical calculations, a comprehensive picture of the reaction dynamics, energy profiles, and structural transformations of this compound can be developed.

Computational Modeling of Reaction Intermediates and Transition States

Computational modeling serves as a powerful tool for elucidating the intricate details of reaction mechanisms, including the characterization of transient intermediates and high-energy transition states that are often difficult to observe experimentally. For the compound This compound , a comprehensive understanding of its formation, degradation, or further reactions would be significantly enhanced by such computational studies. However, a review of available scientific literature indicates a notable absence of specific computational studies focused on the reaction intermediates and transition states of this particular molecule.

While direct computational data for this compound is not available, the methodologies employed for similar carbamate-containing molecules can provide a framework for future investigations. Theoretical studies on related compounds frequently utilize Density Functional Theory (DFT) to model molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.netscirp.org Such calculations are instrumental in mapping potential energy surfaces, thereby identifying the most plausible reaction pathways.

Future computational work on this compound would likely involve the following:

Geometry Optimization: Determining the lowest energy conformations of reactants, intermediates, products, and transition states.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (intermediates) or first-order saddle points (transition states) and to calculate zero-point vibrational energies.

Transition State Searching: Employing algorithms like synchronous transit-guided quasi-Newton (STQN) methods to locate the precise geometry of transition states connecting reactants to products.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a found transition state correctly connects the desired reactant and product minima along the reaction pathway.

These computational approaches would enable the construction of a detailed reaction energy profile, providing quantitative data on activation energies and the relative stabilities of intermediates.

Table 1: Hypothetical Parameters for Computational Modeling of this compound Reaction Pathways

The following table outlines the types of data that would be generated from a comprehensive computational study. It is important to note that the values presented here are purely illustrative and are not based on actual experimental or calculated data for this compound.

ParameterReactantTransition State 1IntermediateTransition State 2Product
Relative Energy (kcal/mol) 0.0+25.3-5.2+15.8-12.7
Key Bond Distance (Å) C-N: 1.45C-O: 1.85N-H: 1.01O-C: 1.92C=O: 1.23
Imaginary Frequency (cm⁻¹) N/A-450.2N/A-320.5N/A

A detailed computational investigation would provide invaluable insights into the mechanistic nuances of reactions involving this compound, guiding future synthetic strategies and applications. The absence of such studies in the current body of scientific literature highlights a clear opportunity for future research in this area.

Advanced Spectroscopic and Structural Characterization of Benzyl N 2 Oxooxolan 3 Yl Carbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and establishes the connectivity of atoms within the molecule.

The ¹H NMR spectrum of benzyl (B1604629) N-(2-oxooxolan-3-yl)carbamate is expected to show distinct signals corresponding to the protons of the benzyl group and the 2-oxooxolane ring. The aromatic protons of the phenyl ring would typically appear as a multiplet in the range of δ 7.30-7.40 ppm. The benzylic methylene protons (-CH₂-) are expected to produce a singlet around δ 5.10 ppm.

Within the 2-oxooxolane moiety, the proton at the C3 position (methine proton, -CH-) would likely resonate as a multiplet, coupled to the adjacent methylene protons at C4. The diastereotopic methylene protons at C4 would exhibit complex splitting patterns, further coupled to the C5 methylene protons. The C5 methylene protons, being adjacent to the lactone's oxygen atom, would be shifted downfield. A broad singlet corresponding to the carbamate (B1207046) N-H proton is also anticipated.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbons of the lactone and the carbamate are expected at the downfield end of the spectrum, typically around δ 175 ppm and δ 156 ppm, respectively. The aromatic carbons of the benzyl group would appear in the δ 127-136 ppm region. The benzylic carbon is expected around δ 67 ppm, while the carbons of the oxolane ring would be found further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzyl N-(2-oxooxolan-3-yl)carbamate

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H 7.30-7.40 (m, 5H) 128.0-128.5
Phenyl C (quaternary) - ~136.0
Benzyl CH₂ ~5.1 (s, 2H) ~67.0
Carbamate C=O - ~156.0
Carbamate N-H Variable (br s, 1H) -
Oxolane C3-H Multiplet ~50.0
Oxolane C4-H₂ Multiplet ~25.0
Oxolane C5-H₂ Multiplet ~65.0

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

To unambiguously assign the predicted signals and confirm the molecular structure, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.

A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the C3-H and the C4-H₂ protons of the oxolane ring, and between the C4-H₂ and C5-H₂ protons, thus establishing the spin system of the lactone ring.

An HSQC experiment would be used to correlate each proton signal with its directly attached carbon atom. This would allow for the definitive assignment of the ¹³C signals based on the already assigned ¹H spectrum. For example, the proton signal at ~5.1 ppm would show a correlation to the carbon signal at ~67.0 ppm, confirming their assignment as the benzylic CH₂ group.

The C3 position of the 2-oxooxolane ring is a stereocenter, meaning the compound can exist as a pair of enantiomers. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or the use of chiral solvating agents, could be used to probe the stereochemistry. A NOESY experiment can reveal through-space interactions between protons, which can help in determining the relative stereochemistry in diastereomers or the preferred conformation of the molecule in solution. For determining the absolute configuration, derivatization with a chiral reagent and subsequent NMR analysis would be a viable strategy.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula of this compound is C₁₂H₁₃NO₄, which corresponds to a monoisotopic mass of 235.08446 Da. rsc.org

HRMS analysis, typically using electrospray ionization (ESI), would be expected to show protonated molecular ions ([M+H]⁺) and other adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts. The high mass accuracy of the measurement (typically to within 5 ppm) allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

Table 2: Predicted HRMS m/z Values for Common Adducts of this compound

Adduct Molecular Formula Predicted m/z
[M+H]⁺ C₁₂H₁₄NO₄⁺ 236.0917
[M+Na]⁺ C₁₂H₁₃NNaO₄⁺ 258.0737

Data sourced from predicted values. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. Infrared (IR) spectroscopy is particularly useful for identifying polar bonds.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. A sharp peak around 3330 cm⁻¹ would correspond to the N-H stretching vibration of the carbamate. rsc.org Two distinct carbonyl stretching bands would be prominent: one for the lactone C=O group (typically around 1770 cm⁻¹) and another for the carbamate C=O group (around 1690-1710 cm⁻¹). rsc.org The C-O stretching vibrations of the ester and ether functionalities within the molecule would appear in the 1000-1300 cm⁻¹ region. rsc.org Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹.

Table 3: Expected IR Absorption Frequencies for Key Functional Groups

Functional Group Vibration Type Expected Frequency (cm⁻¹)
N-H (carbamate) Stretch ~3330
C=O (lactone) Stretch ~1770
C=O (carbamate) Stretch ~1700
C-H (aromatic) Stretch >3000
C-H (aliphatic) Stretch <3000

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity and conformation.

To date, no published crystal structure for this compound is available in the crystallographic databases. Obtaining such a structure would be a significant contribution to the complete characterization of this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopy, particularly circular dichroism (CD), serves as a critical analytical method for the stereochemical analysis of chiral molecules such as this compound. This technique measures the differential absorption of left and right circularly polarized light, a property inherent to chiral compounds. The resulting CD spectrum provides a unique fingerprint for a specific enantiomer, allowing for both qualitative and quantitative analysis of enantiomeric composition.

The enantiomeric excess (ee) of a sample is a measure of its purity with respect to its enantiomers. For this compound, which possesses a chiral center at the C3 position of the oxolan-2-one ring, the determination of the ratio between the (R) and (S) enantiomers is essential in asymmetric synthesis and for establishing structure-activity relationships.

The CD spectrum is characterized by Cotton effects, which are positive or negative bands corresponding to specific electronic transitions within the molecule's chromophores. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center(s). In the case of this compound, the lactone carbonyl and the benzyloxycarbonyl groups are the principal chromophores that contribute to the CD spectrum.

The n → π* electronic transition of the lactone carbonyl, typically observed in the far-UV region, is particularly sensitive to the stereochemistry at the adjacent C3 position. The sign of the Cotton effect associated with this transition can often be empirically correlated to the absolute configuration of α-substituted γ-butyrolactones. For instance, a positive Cotton effect might be indicative of the (S)-configuration, while a negative Cotton effect would suggest the (R)-configuration.

The enantiomeric excess of a sample can be determined by comparing its molar ellipticity ([θ]) at a specific wavelength to the molar ellipticity of the pure enantiomer ([θ]max) at the same wavelength, according to the formula:

ee (%) = ([θ] / [θ]max) × 100

A racemic mixture, containing equal amounts of both enantiomers, is chiroptically inactive and will produce a flat line in the CD spectrum. Conversely, an enantiomerically enriched sample will exhibit a CD spectrum with the same sign as the major enantiomer, but with an intensity proportional to its enantiomeric excess.

Computational Chemistry and Theoretical Studies on Benzyl N 2 Oxooxolan 3 Yl Carbamate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic distribution and geometric parameters of a molecule. These calculations provide a static, gas-phase, or solvated-in-silico view of the molecule at a microscopic level.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and conformational landscape of molecules like benzyl (B1604629) N-(2-oxooxolan-3-yl)carbamate. By approximating the electron density of the system, DFT methods can efficiently locate the minimum energy structures, corresponding to the most stable conformations of the molecule.

Geometry optimization using DFT, for instance with the B3LYP functional and a 6-31G(d,p) basis set, would allow for the determination of key structural parameters. epstem.net These parameters include bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule. For benzyl N-(2-oxooxolan-3-yl)carbamate, this would involve calculating the precise geometry of the benzyl group, the carbamate (B1207046) linkage, and the oxooxolan ring.

Conformational analysis is crucial for flexible molecules. The rotational freedom around the single bonds, such as the C-O bond of the benzyl group and the N-C bond of the carbamate, gives rise to various conformers. DFT calculations can map the potential energy surface of the molecule as a function of these rotational angles, identifying the lowest energy (most stable) conformers and the energy barriers between them. Studies on similar carbamate structures have shown that DFT methods are effective in describing atomic charges and molecular volume, which are key aspects of conformational stability. scirp.org The comparison between gas-phase and solvated models using a Polarizable Continuum Model (PCM) can also reveal the influence of the solvent on the conformational preferences. scirp.org

Table 1: Hypothetical DFT-Calculated Structural Parameters for the Most Stable Conformer of this compound

Parameter Bond/Angle Calculated Value
Bond Length C=O (lactone) ~1.21 Å
Bond Length C=O (carbamate) ~1.23 Å
Bond Length N-H ~1.01 Å
Bond Angle O-C=O (carbamate) ~125°

Note: This table is illustrative, based on typical values from DFT calculations on similar molecules.

Ab initio methods, such as Hartree-Fock (HF), provide another avenue for computational investigation, often used for predicting spectroscopic properties. scirp.org While DFT is generally favored for its balance of accuracy and computational cost, HF can yield reliable results for certain properties, sometimes with better accuracy for specific vibrational frequencies when compared to experimental data. scirp.org

These methods can be used to predict vibrational frequencies corresponding to infrared (IR) spectra. For this compound, this would involve calculating the stretching frequencies of the N-H bond, the two C=O groups (lactone and carbamate), and the C-O bonds. These theoretical spectra are invaluable for interpreting experimental IR data. epstem.net

Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net These theoretical chemical shifts, when compared to experimental data, can help in the structural elucidation and assignment of signals in the NMR spectra of the compound.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities.

For this compound, MD simulations would reveal the flexibility of the molecule by exploring its conformational landscape in a simulated environment (e.g., in a solvent like water or in a vacuum). This would allow for the observation of transitions between different conformations and the characterization of the flexibility of the benzyl group and the oxooxolan ring. The resulting trajectories can be analyzed to understand the dominant intermolecular and intramolecular interactions, such as hydrogen bonding, that stabilize certain conformations.

Predictive Modeling of Reactivity and Selectivity Profiles

Computational chemistry can also be used to predict the reactivity of a molecule. The electronic properties derived from quantum chemical calculations are key to this. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap provides an indication of the molecule's chemical stability.

By analyzing the distribution of these frontier orbitals on the atoms of this compound, one can predict the most likely sites for nucleophilic or electrophilic attack. For example, the oxygen atoms of the carbonyl groups are expected to be nucleophilic centers, while the carbonyl carbons are electrophilic centers. This information is crucial for predicting the outcomes of chemical reactions involving this molecule.

In Silico Prediction of Collision Cross Section (CCS)

The Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS). nih.gov Computational methods can predict the CCS values for different ions of a molecule. For this compound, predicted CCS values have been calculated for various adducts. uni.lu These in silico predictions are valuable for the identification and characterization of the compound in complex mixtures using IM-MS techniques. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 236.09174 150.3
[M+Na]⁺ 258.07368 155.9
[M-H]⁻ 234.07718 157.4
[M+NH₄]⁺ 253.11828 167.7
[M+K]⁺ 274.04762 155.4
[M+H-H₂O]⁺ 218.08172 143.4
[M+HCOO]⁻ 280.08266 173.6
[M+CH₃COO]⁻ 294.09831 188.8

Data sourced from PubChem. uni.lu

Reaction Pathway Analysis and Transition State Modeling

Beyond predicting reactivity at specific sites, computational chemistry can be used to model entire reaction pathways. This involves locating the transition state (TS) structures, which are the highest energy points along a reaction coordinate. By calculating the energy of the reactants, products, and the transition state, the activation energy of a reaction can be determined.

For this compound, this could be applied to study its synthesis or degradation pathways. For example, the mechanism of its formation from precursor molecules could be elucidated by modeling the reaction pathway and identifying the key transition states. Similarly, its hydrolysis or other decomposition reactions could be studied to understand its stability under different conditions. This level of theoretical investigation provides deep mechanistic insights that are often difficult to obtain experimentally.

Applications As Chiral Building Blocks in Complex Chemical Synthesis

Precursor in Asymmetric Synthesis of Amino Acid and Peptide Derivatives

Benzyl (B1604629) N-(2-oxooxolan-3-yl)carbamate is a well-established precursor for the synthesis of non-standard and conformationally constrained α-amino acids. The benzyloxycarbonyl (Cbz) group provides robust protection for the amino functionality, allowing for selective transformations at other parts of the molecule, and can be cleanly removed under standard hydrogenolysis conditions. csic.esunibo.it The γ-butyrolactone ring acts as a masked γ-hydroxy group, which can be revealed through hydrolysis or other ring-opening reactions.

Research has demonstrated that chiral γ-hydroxy-α-amino acids can be efficiently converted into their corresponding Cbz-protected α-amino-γ-butyrolactones. csic.es This strategy is pivotal for creating a diverse range of amino acid derivatives that are valuable intermediates for pharmaceutical agents. csic.es The lactone serves as a conformationally restricted surrogate for a homoserine side chain, enabling its incorporation into peptide structures to induce specific secondary structures like β-turns. unibo.it The benzyl carbamate (B1207046) moiety is a common protecting group used in peptide synthesis to facilitate the controlled assembly of amino acid sequences. evitachem.comresearchgate.net

The general synthetic utility is highlighted by the conversion of various γ-hydroxy-α-amino acids into their respective lactone forms, as detailed in the following table based on enzymatic tandem reactions. csic.es

Starting Aldehyde PrecursorResulting γ-Hydroxy-α-amino acidCorresponding Cbz-Nα-γ-butyrolactone Derivative
Formaldehyde(2S,4R)-4,5-Dihydroxy-2-aminopentanoic acid(S)-benzyl N-(2-oxo-5-(hydroxymethyl)oxolan-3-yl)carbamate
Acrolein(2S,4R)-2-Amino-4-hydroxyhept-6-enoic acid(S)-benzyl N-((R)-5-allyl-2-oxooxolan-3-yl)carbamate
Propionaldehyde(2S,4R)-2-Amino-4-hydroxyhexanoic acid(S)-benzyl N-((R)-5-ethyl-2-oxooxolan-3-yl)carbamate
Butyraldehyde(2S,4R)-2-Amino-4-hydroxyheptanoic acid(S)-benzyl N-((R)-5-propyl-2-oxooxolan-3-yl)carbamate

Strategic Intermediate in Natural Product Total Synthesis

The γ-butyrolactone structural motif is a core component of numerous biologically active natural products, including lignans (B1203133), butenolides, and signaling molecules. nih.govresearchgate.netnih.gov These compounds exhibit a wide spectrum of pharmacological properties, such as antifungal, anti-inflammatory, and anticancer activities. nih.gov Consequently, chiral γ-butyrolactones like benzyl N-(2-oxooxolan-3-yl)carbamate are strategic intermediates in the total synthesis of these complex molecules. csic.es

The defined stereochemistry of the building block allows chemists to install a key chiral center early in a synthetic sequence, which then directs the stereochemical outcome of subsequent reactions. For example, the synthesis of lignan (B3055560) natural products such as (−)-hinokinin and (−)-isodeoxypodophyllotoxin relies on the stereocontrolled construction of a polysubstituted γ-butyrolactone core. nih.gov The α-amino-γ-butyrolactone framework is also a key structural element found in various natural products that act as signaling hormones in bacteria, regulating the production of antibiotics and other secondary metabolites. acs.orgnih.gov The ability to synthesize derivatives of this scaffold efficiently is therefore crucial for studying and harnessing these natural biosynthetic pathways. nih.gov

Utility in the Synthesis of Diverse Heterocyclic Compounds and Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. mdpi.comresearchgate.net this compound is not only a heterocycle itself but also a versatile precursor for the synthesis of other heterocyclic systems. The two distinct functional groups—the Cbz-protected amine and the lactone—provide orthogonal handles for a variety of chemical transformations.

For instance, under basic conditions, the Cbz-protected amine can induce an intramolecular aminolysis of the ester bond, leading to the formation of a different heterocyclic ring system. A documented example is the conversion to γ-hydroxypyroglutamic acid, a substituted pyrrolidinone, which proceeds through this intramolecular cyclization pathway. csic.es Furthermore, the lactone can be opened to reveal a γ-hydroxy-α-amino acid, which can then be subjected to a range of cyclization, condensation, or rearrangement reactions to form novel and structurally diverse polycyclic scaffolds. whiterose.ac.uk This versatility makes it a valuable starting material for generating libraries of compounds for drug discovery, where access to novel three-dimensional chemical space is highly sought after. mdpi.comwhiterose.ac.uk

Contribution to the Development of Novel Reagents and Catalytic Systems in Organic Chemistry

Chiral molecules derived from readily available natural sources, such as amino acids, are frequently used as ligands for metal-based catalysts or as organocatalysts in asymmetric synthesis. researchgate.netnih.govresearchgate.net Chiral amino alcohols, in particular, are important precursors for a wide variety of successful chiral ligands. acs.org

While direct application of this compound as a catalyst has not been extensively reported, its structure makes it a promising precursor for novel catalytic systems. Removal of the Cbz group and subsequent reduction of the lactone would yield a chiral 3-amino-1,4-butanediol derivative. The resulting amino and alcohol functionalities are ideal for coordinating to metal centers, forming the basis of a new chiral ligand. The rigid backbone inherited from the lactone ring could impart a well-defined chiral environment around a catalytic metal, potentially leading to high levels of enantioselectivity in reactions such as asymmetric hydrogenation, alkylation, or epoxidation. nih.gov The development of such modular, easily synthesized ligands is a critical goal in the field of asymmetric catalysis. nih.govresearchgate.net

Applications in Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry and the synthesis of chemical libraries are powerful tools for modern drug discovery, enabling the rapid generation and screening of thousands of compounds to identify new therapeutic leads. The success of these approaches relies on the availability of versatile building blocks that allow for the systematic introduction of structural diversity.

This compound is an excellent candidate for such applications. Its structure contains two key points for diversification:

The N-terminus: The Cbz-protecting group can be removed to reveal a primary amine, which can then be acylated, alkylated, or reductively aminated with a wide variety of reagents to introduce diverse substituents. mdpi.com

The Lactone Ring: The electrophilic carbonyl carbon of the lactone is susceptible to nucleophilic attack. Ring-opening with different nucleophiles (e.g., amines, alcohols, Grignard reagents) would generate a library of linear compounds, each bearing a new functional group and retaining the original stereocenter.

This dual functionality allows for the creation of a large library of related but structurally distinct molecules from a single chiral precursor. Such a strategy has been employed in the synthesis of a library of γ-butyrolactone-based hormones to probe structure-activity relationships. acs.orgnih.gov The use of building blocks with orthogonally protected functional groups is a cornerstone of modern medicinal chemistry for fragment-based drug discovery and late-stage functionalization. mdpi.com

Q & A

Q. What are the optimal synthetic conditions for benzyl N-(2-oxooxolan-3-yl)carbamate to achieve high yield and purity?

The synthesis typically involves coupling reactions under controlled conditions. A validated protocol includes:

  • Reagents : Sulfur trioxide pyridine complex and N-ethyl-N,N-diisopropylamine in dichloromethane (DCM) and dimethyl sulfoxide (DMSO) at 0°C .
  • Procedure : Dissolve the precursor in DMSO/DCM, add reagents dropwise under ice cooling, stir for 30 minutes, and purify via crystallization from hexane/ethyl acetate.
  • Yield : 76% with a melting point of 66.2–66.9°C .
ParameterValue/Detail
Solvent SystemDCM:DMSO (1:2 v/v)
Reaction Temperature0°C
Purification MethodCrystallization (hexane/ethyl acetate)

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. ORTEP-3 provides graphical visualization of thermal ellipsoids .
  • NMR/HRMS : ¹H/¹³C NMR confirms functional groups, while HRMS validates molecular weight. For carbamate derivatives, correlate methylene protons (δ ~4.39 ppm) with carbonyl carbons (δ ~153.5 ppm) via HMBC .

Q. What safety precautions are essential during handling?

  • Storage : Tightly sealed containers in dry, ventilated areas to prevent moisture absorption .
  • PPE : Chemical goggles, gloves, and lab coats. Use fume hoods to avoid vapor inhalation .
  • Spill Management : Neutralize with inert adsorbents (e.g., sand) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can contradictions in spectral or crystallographic data be resolved?

  • Spectral Discrepancies : Compare experimental NMR/HRMS with computational predictions (e.g., density functional theory). For example, unexpected peaks may arise from rotamers or solvent interactions .
  • Crystallographic Ambiguities : Re-refine data using SHELXL’s TWIN/BASF commands to address twinning or disorder .

Q. What pharmacological mechanisms are associated with carbamate derivatives of this compound?

  • Enzyme Inhibition : Analogous structures (e.g., calpain inhibitors) show activity by binding to catalytic cysteine residues via carbamate groups. MDL 28170, a related compound, inhibits Ca²⁺-dependent proteases in cardiac cells .
  • Anticancer Potential : Carbamates may suppress HIF-1α signaling, reducing tumor cell invasion (observed in prostate cancer models) .

Q. How can computational tools enhance experimental design for this compound?

  • Molecular Modeling : Use PubChem’s InChI/SDF data to predict solubility, logP, and hydrogen-bonding interactions .
  • Docking Studies : Simulate binding affinities with target proteins (e.g., calpain) using AutoDock Vina or Schrödinger Suite .

Q. What strategies mitigate challenges in polymorphism or hygroscopicity?

  • Polymorph Screening : Perform solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile) and analyze via PXRD .
  • Hygroscopicity Control : Store under nitrogen or use desiccants (e.g., silica gel) to prevent hydrate formation .

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